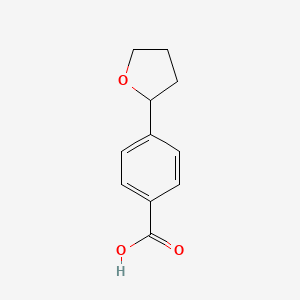

4-(Tetrahydrofuran-2-yl)benzoic acid

Overview

Description

4-(Tetrahydrofuran-2-yl)benzoic acid is an organic compound with the chemical formula C11H12O3. It has a molecular weight of 192.21 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 4-tetrahydro-2-furanylbenzoic acid . The InChI code is 1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13) .Physical And Chemical Properties Analysis

The compound is a white or off-white crystalline powder. The solubility of similar compounds like benzoic acid in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Scientific Research Applications

Synthesis of Pranlukast

4-(Tetrahydrofuran-2-yl)benzoic acid is utilized in the synthesis of pranlukast, a pharmaceutical compound. The process involves several steps, starting with tetrahydrofuran undergoing ring-opening, Friedel-Crafts alkylation, bromination, and etherification. This leads to the formation of pranlukast with a yield of 24.7% based on the initial tetrahydrofuran (Zhang Yue et al., 2013).

Crystal Structure Studies

4-(Tetrahydrofuran-2-yl)benzoic acid is significant in crystallography. For example, the asymmetric unit of a particular compound consisting of this molecule includes one water molecule, leading to a three-dimensional network through hydrogen-bonding and π–π stacking interactions (Guo-qing Li et al., 2008).

Acaricidal Activity

Structural modification of octadecanoic acid-3,4-tetrahydrofuran diester, a compound related to 4-(Tetrahydrofuran-2-yl)benzoic acid, demonstrates acaricidal activity. The alteration in structure enhances the acaricidal potency, with significant impacts on mite body structure and energy metabolism (Lixia Li et al., 2022).

Dye-Sensitized Solar Cells

In the development of dye-sensitized solar cells, 4-(Tetrahydrofuran-2-yl)benzoic acid derivatives are used. These derivatives are conjugated to electron-donor and electron-acceptor components, influencing the cell's energy levels, light-harvesting ability, and overall efficiency (Lin Yang et al., 2016).

Metal-Organic Frameworks

4-(Tetrahydrofuran-2-yl)benzoic acid is also applied in the synthesis of metal-organic frameworks (MOFs). These frameworks exhibit diverse structural topologies and are studied for their spectral properties. Modifications in ligands can lead to various MOF structures with potential applications in gas adsorption and catalysis (Weichao Song et al., 2009).

Mechanism of Action

Benzofuran derivatives

The compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

properties

IUPAC Name |

4-(oxolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSQZGIEEABPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

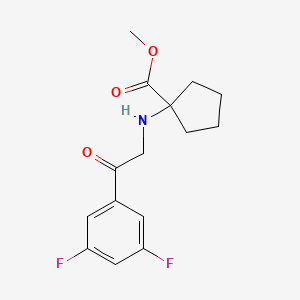

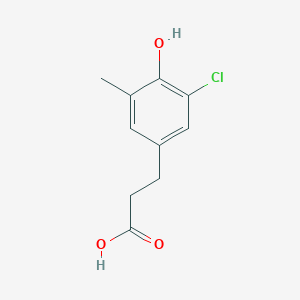

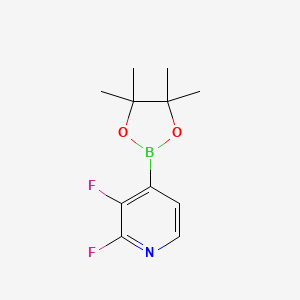

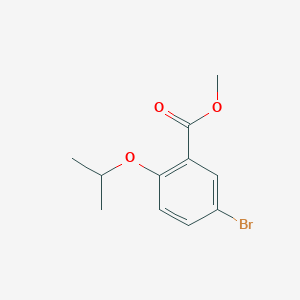

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)

![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)

![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B1530522.png)

![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)